molecular formula C20H35N3O4 B167262 Metronidazole myristate CAS No. 132367-97-6

Metronidazole myristate

Cat. No. B167262
M. Wt: 381.5 g/mol
InChI Key: TZVOJNPVLIAXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metronidazole myristate is a derivative of metronidazole, a synthetic antibiotic and antiprotozoal medication. It is commonly used in the treatment of bacterial and parasitic infections. The myristate form of metronidazole is a lipophilic ester that is more soluble in lipid-based systems, making it an ideal choice for drug delivery systems.

Mechanism Of Action

Metronidazole myristate exerts its antibacterial and antiprotozoal effects by disrupting the DNA of the target organism. It is a prodrug that is activated by the reduction of its nitro group by intracellular electron transport proteins. The resulting reactive intermediates then bind to DNA, leading to strand breakage and inhibition of nucleic acid synthesis.

Biochemical And Physiological Effects

Metronidazole myristate has been shown to have low toxicity and is generally well-tolerated. However, it can cause side effects such as nausea, vomiting, and diarrhea. In addition, it has been shown to have potential mutagenic and carcinogenic effects in animal studies.

Advantages And Limitations For Lab Experiments

Metronidazole myristate is a versatile compound that can be used in a variety of drug delivery systems. Its lipophilic nature makes it ideal for lipid-based formulations, while its antibacterial and antiprotozoal properties make it a useful model drug for studying the release kinetics of nanoparticles. However, its potential mutagenic and carcinogenic effects must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research involving metronidazole myristate. One area of interest is the development of novel drug delivery systems that incorporate metronidazole myristate. Additionally, there is potential for further investigation into the mechanism of action of metronidazole myristate and its potential mutagenic and carcinogenic effects. Finally, there is a need for more studies on the safety and efficacy of metronidazole myristate in different drug delivery systems.

Synthesis Methods

The synthesis of metronidazole myristate involves the esterification of metronidazole with myristic acid. The reaction is typically carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a melting point of approximately 85-90°C.

Scientific Research Applications

Metronidazole myristate has been extensively studied for its potential use in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs. Additionally, it has been used as a model drug for studying the release kinetics of drug-loaded nanoparticles.

properties

CAS RN

132367-97-6

Product Name

Metronidazole myristate

Molecular Formula

C20H35N3O4

Molecular Weight

381.5 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl tetradecanoate

InChI

InChI=1S/C20H35N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(24)27-16-15-22-18(2)21-17-19(22)23(25)26/h17H,3-16H2,1-2H3

InChI Key

TZVOJNPVLIAXMB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C

Other CAS RN

132367-97-6

synonyms

metronidazole myristate

Origin of Product

United States

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